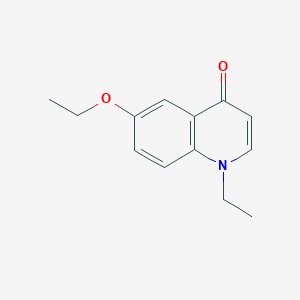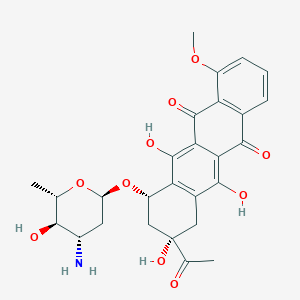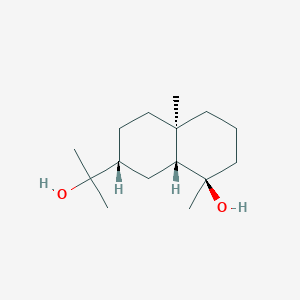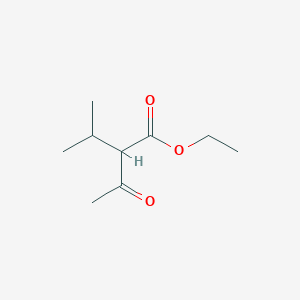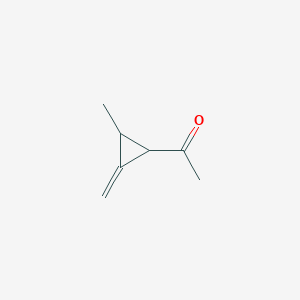
Methyl(2-methyl-3-methylenecyclopropyl) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2-methyl-3-methylenecyclopropyl) ketone, also known as MMCK, is a cyclic ketone that has gained attention in the scientific community for its potential applications in various fields. MMCK is a colorless liquid with a boiling point of 123-125°C and a molecular weight of 126.19 g/mol.
Applications De Recherche Scientifique
Methyl(2-methyl-3-methylenecyclopropyl) ketone has been found to have potential applications in various scientific fields. In the pharmaceutical industry, Methyl(2-methyl-3-methylenecyclopropyl) ketone has been investigated for its potential as a drug intermediate for the synthesis of various drugs. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-tumor activity in vitro, making it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of Methyl(2-methyl-3-methylenecyclopropyl) ketone is not fully understood. However, it has been suggested that Methyl(2-methyl-3-methylenecyclopropyl) ketone may inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. Methyl(2-methyl-3-methylenecyclopropyl) ketone may also inhibit the activity of enzymes that are involved in cancer cell growth.
Effets Biochimiques Et Physiologiques
Methyl(2-methyl-3-methylenecyclopropyl) ketone has been found to have both biochemical and physiological effects. In vitro studies have shown that Methyl(2-methyl-3-methylenecyclopropyl) ketone can inhibit the growth of various cancer cells, including breast cancer, liver cancer, and lung cancer cells. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl(2-methyl-3-methylenecyclopropyl) ketone in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using Methyl(2-methyl-3-methylenecyclopropyl) ketone is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for Methyl(2-methyl-3-methylenecyclopropyl) ketone research. One direction is to investigate the potential of Methyl(2-methyl-3-methylenecyclopropyl) ketone as a drug intermediate for the synthesis of new drugs. Another direction is to further investigate the anti-tumor activity of Methyl(2-methyl-3-methylenecyclopropyl) ketone and its mechanism of action. Additionally, the potential of Methyl(2-methyl-3-methylenecyclopropyl) ketone as an anti-inflammatory and analgesic agent could also be explored in more detail.
Conclusion
In conclusion, Methyl(2-methyl-3-methylenecyclopropyl) ketone is a cyclic ketone that has potential applications in various scientific fields. Its synthesis method has been optimized to yield high purity Methyl(2-methyl-3-methylenecyclopropyl) ketone, and it has been found to have anti-tumor activity in vitro. While the mechanism of action of Methyl(2-methyl-3-methylenecyclopropyl) ketone is not fully understood, it has been suggested that Methyl(2-methyl-3-methylenecyclopropyl) ketone may inhibit the growth of cancer cells by inducing apoptosis. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-inflammatory and analgesic effects in animal models. While the high cost of Methyl(2-methyl-3-methylenecyclopropyl) ketone may limit its use in certain experiments, there are several future directions for Methyl(2-methyl-3-methylenecyclopropyl) ketone research, including investigating its potential as a drug intermediate and exploring its anti-tumor and anti-inflammatory properties in more detail.
Méthodes De Synthèse
Methyl(2-methyl-3-methylenecyclopropyl) ketone can be synthesized through a multi-step process starting from the reaction of 2-bromo-1,1,2-trimethylcyclopropane with magnesium metal in the presence of anhydrous ether. The resulting Grignard reagent is then reacted with methyl vinyl ketone to produce Methyl(2-methyl-3-methylenecyclopropyl) ketone. This synthesis method has been optimized to yield high purity Methyl(2-methyl-3-methylenecyclopropyl) ketone with a yield of up to 70%.
Propriétés
Numéro CAS |
156541-80-9 |
|---|---|
Nom du produit |
Methyl(2-methyl-3-methylenecyclopropyl) ketone |
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
1-(2-methyl-3-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-4-5(2)7(4)6(3)8/h5,7H,1H2,2-3H3 |
Clé InChI |
RRMPJOGQLZZBFN-UHFFFAOYSA-N |
SMILES |
CC1C(C1=C)C(=O)C |
SMILES canonique |
CC1C(C1=C)C(=O)C |
Synonymes |
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



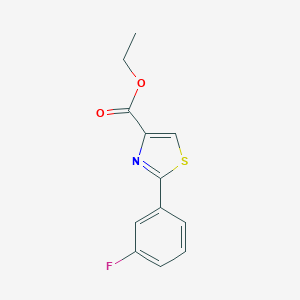
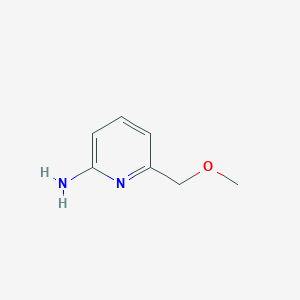
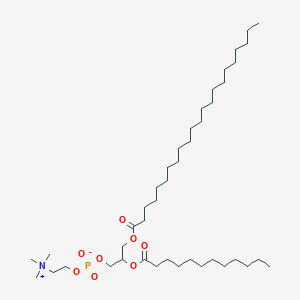
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)




